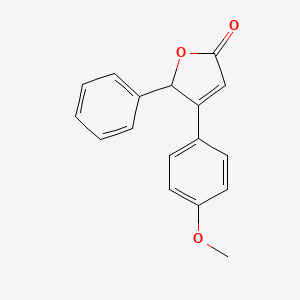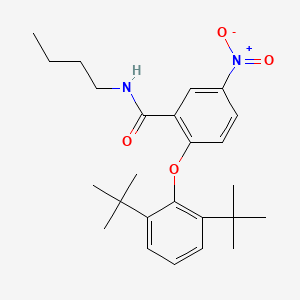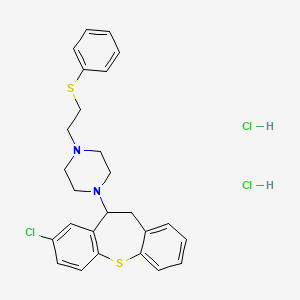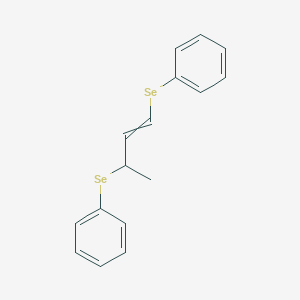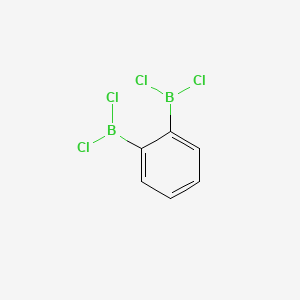
1,2-Bis(dichloroboryl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(dichloroboryl)benzene is an organoboron compound characterized by the presence of two dichloroboryl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(dichloroboryl)benzene can be synthesized through several methods. One common approach involves the hydrolysis of this compound . Another method includes a Br/Li exchange reaction of 2-(2-bromophenyl)butyl [1,3,6,2]dioxazaborocan, followed by quenching the aryllithium intermediate with trimethyl borate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves controlled laboratory conditions to ensure the purity and stability of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(dichloroboryl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can yield borohydrides.
Substitution: The dichloroboryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrides, fluorides, and chlorides. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and specific temperature controls to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and borohydrides, depending on the specific reaction pathway and conditions employed .
Aplicaciones Científicas De Investigación
1,2-Bis(dichloroboryl)benzene has several scientific research applications:
Biology: The compound’s unique properties make it a valuable tool in studying boron-related biochemical processes.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 1,2-bis(dichloroboryl)benzene involves its ability to form bifurcated triel bonds with hydride and halide anions. These interactions influence the geometry of the compound, leading to various configurations such as trigonal and tetrahedral structures . The molecular targets and pathways involved in its action are primarily related to its Lewis acid properties and the formation of stable complexes with electron-rich sites .
Comparación Con Compuestos Similares
Similar Compounds
1,8-Bis(dichloroboryl)naphthalene: Similar in structure but with a naphthalene core instead of a benzene ring.
1,2-Bis(dichloromethyl)benzene: Contains dichloromethyl groups instead of dichloroboryl groups.
Uniqueness
1,2-Bis(dichloroboryl)benzene is unique due to its ability to form bifurcated triel bonds and its versatile reactivity with various anions. This makes it a valuable compound for studying triel bonding interactions and for applications in synthetic chemistry .
Propiedades
Número CAS |
107134-81-6 |
|---|---|
Fórmula molecular |
C6H4B2Cl4 |
Peso molecular |
239.5 g/mol |
Nombre IUPAC |
dichloro-(2-dichloroboranylphenyl)borane |
InChI |
InChI=1S/C6H4B2Cl4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H |
Clave InChI |
LPNVMMAZYMHBGH-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1B(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Hydroxybicyclo[4.2.0]oct-3-en-2-one](/img/structure/B14340603.png)
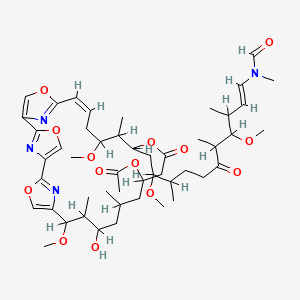
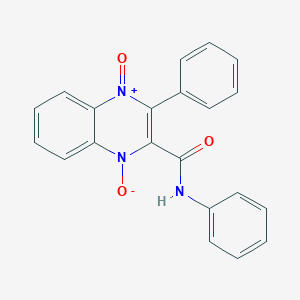
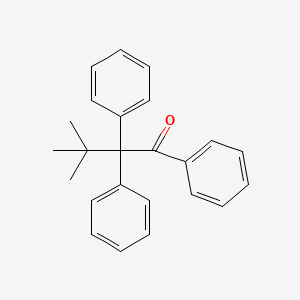
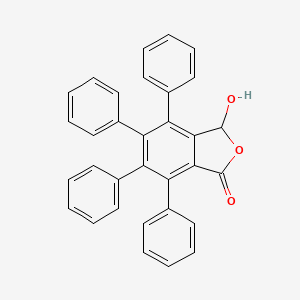
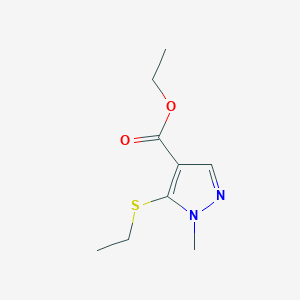
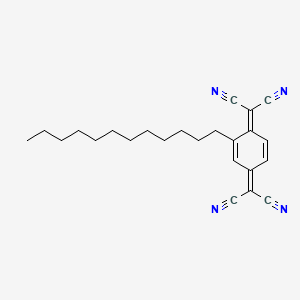
![12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine](/img/structure/B14340636.png)
